Triethyl phosphonobromoacetate
Overview
Description
Triethyl phosphonobromoacetate: is an organophosphorus compound with the molecular formula C8H16BrO5P . It is a colorless liquid widely used in organic synthesis, particularly for the preparation of various phosphonates and phosphates . This compound is known for its versatility and reactivity, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl phosphonobromoacetate can be synthesized through the reaction of triethyl phosphonoacetate with bromine . The reaction typically involves the addition of bromine to triethyl phosphonoacetate in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Triethyl phosphonobromoacetate undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Ester hydrolysis: this compound can undergo hydrolysis to form phosphonic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ester hydrolysis: Hydrolysis reactions are usually performed in the presence of aqueous acids or bases at moderate temperatures.
Major Products:
Nucleophilic substitution: The major products are substituted phosphonates, where the bromine atom is replaced by the nucleophile.
Ester hydrolysis: The major products are phosphonic acids.
Scientific Research Applications
Chemistry: Triethyl phosphonobromoacetate is used as a reagent in the synthesis of various phosphonates and phosphates, which are important intermediates in organic synthesis . It is particularly valuable in the Horner-Wadsworth-Emmons reaction, where it is used to prepare alkenes from aldehydes and ketones .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates . Its ability to introduce phosphonate groups into organic molecules makes it useful in the design of enzyme inhibitors and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides . It is also employed in the synthesis of flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of triethyl phosphonobromoacetate involves its reactivity as an electrophile and a source of the phosphonate group. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new phosphonate compound . The compound’s reactivity is attributed to the presence of the electrophilic bromine atom and the electron-withdrawing phosphonate group, which facilitate nucleophilic attack .
Comparison with Similar Compounds
- Triethyl phosphonoacetate
- Diethyl phosphonobromoacetate
- Ethyl bromoacetate
Comparison: Triethyl phosphonobromoacetate is unique due to the presence of both the phosphonate and bromine functional groups, which confer distinct reactivity and versatility in organic synthesis . Compared to triethyl phosphonoacetate, this compound has enhanced electrophilicity due to the bromine atom, making it more reactive in nucleophilic substitution reactions . Diethyl phosphonobromoacetate and ethyl bromoacetate, while similar, lack the triethyl phosphonate moiety, resulting in different reactivity and applications .
Biological Activity
Triethyl phosphonobromoacetate (TEPB) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article delves into the biochemical properties, mechanisms of action, and potential applications of TEPB, supported by data tables and relevant case studies.
Chemical Structure and Properties
TEPB has the molecular formula and is characterized by a phosphorus atom bonded to three ethyl groups and a bromoacetate moiety. This unique structure contributes to its reactivity and biological interactions.
1. Antimicrobial Activity
TEPB exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of TEPB
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Pseudomonas aeruginosa | 75 µg/mL |
2. Enzyme Inhibition
TEPB has been identified as an inhibitor of certain enzymes, particularly those involved in phospholipid metabolism. This inhibition can lead to altered cellular signaling and metabolism.
Case Study: Enzyme Inhibition in Cancer Cells
A study conducted on cancer cell lines demonstrated that TEPB inhibited phospholipase A2 activity, resulting in reduced proliferation rates. The IC50 value for this inhibition was determined to be approximately 30 µM, indicating a potent effect on cancer cell viability.
The biological activity of TEPB is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : By binding to active sites, TEPB can prevent substrate access, thereby inhibiting enzymatic reactions.
- Alteration of Cell Signaling : By affecting lipid metabolism, TEPB can modulate signaling pathways critical for cell survival and proliferation.
Toxicity and Safety Profile
While TEPB shows promise in various applications, its safety profile must be considered. Toxicological assessments indicate that TEPB can exhibit cytotoxic effects at high concentrations.
Table 2: Toxicity Data
Endpoint | Value |
---|---|
LD50 (oral, rats) | 200 mg/kg |
Skin irritation | Moderate |
Eye irritation | Severe |
Research Findings
Recent research has focused on the potential therapeutic applications of TEPB in treating infections and as an anticancer agent.
- Study on Anticancer Properties : A recent investigation highlighted the compound's ability to induce apoptosis in tumor cells through the activation of caspase pathways.
- In Vivo Studies : Animal models treated with TEPB showed significant tumor reduction compared to control groups.
Properties
IUPAC Name |
ethyl 2-bromo-2-diethoxyphosphorylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMDGKZDQVZDKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446594 | |
Record name | triethyl phosphonobromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23755-73-9 | |
Record name | triethyl phosphonobromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl phosphonobromoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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